molecular formula C13H10N4O B15179763 1-(5-Pyrazolazo)-2-naphthol CAS No. 55435-18-2

1-(5-Pyrazolazo)-2-naphthol

Cat. No.: B15179763
CAS No.: 55435-18-2
M. Wt: 238.24 g/mol
InChI Key: LHPVOUIJDKHROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Pyrazolazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a pyrazole ring attached to a naphthol moiety through an azo linkage. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Pyrazolazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Pyrazolazo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(5-Pyrazolazo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug development due to its biological activity.

    Industry: Utilized as a dye in textile and printing industries.

Mechanism of Action

The mechanism of action of 1-(5-Pyrazolazo)-2-naphthol involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes.

    Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    1-(2-Pyridylazo)-2-naphthol: Another azo compound with similar applications but different binding affinities and spectral properties.

    1-(2-Thiazolylazo)-2-naphthol: Known for its use in analytical chemistry, particularly in the detection of trace metals.

Uniqueness: 1-(5-Pyrazolazo)-2-naphthol is unique due to its specific structural configuration, which imparts distinct spectral properties and reactivity compared to other azo compounds.

Properties

CAS No.

55435-18-2

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

1-(1H-pyrazol-5-yldiazenyl)naphthalen-2-ol

InChI

InChI=1S/C13H10N4O/c18-11-6-5-9-3-1-2-4-10(9)13(11)17-16-12-7-8-14-15-12/h1-8,18H,(H,14,15)

InChI Key

LHPVOUIJDKHROV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=NN3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.